

Predicted spectroscopic data (NMR, IR, Mass Spec) for 8-(Benzylsulfanyl)quinoline.

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Compound of Interest

Compound Name: 8-(Benzylsulfanyl)quinoline

Cat. No.: B15119588

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Spectroscopic Profile of 8-(Benzylsulfanyl)quinoline: A Predictive Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound **8-(Benzylsulfanyl)quinoline**. The predicted data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 8-

(Benzylsulfanyl)quinoline. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for 8-(Benzylsulfanyl)quinoline (in CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~8.90	d	1H	H-2
~8.10	d	1H	H-4
~7.50	dd	1H	H-3
~7.45	d	1H	H-5
~7.40	t	1H	H-6
~7.25-7.35	m	5H	Phenyl-H
~7.10	d	1H	H-7
~4.30	S	2H	S-CH ₂

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Data for 8-(Benzylsulfanyl)quinoline (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~150.0	C-2
~148.5	C-8a
~138.0	Phenyl C-1'
~136.5	C-4
~135.0	C-8
~129.0	Phenyl C-2', C-6'
~128.5	Phenyl C-3', C-5'
~127.5	Phenyl C-4'
~127.0	C-4a
~126.5	C-6
~121.5	C-3
~121.0	C-5
~115.0	C-7
~38.0	S-CH ₂

Table 3: Predicted IR Data for 8-(Benzylsulfanyl)quinoline



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1600, 1500, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1380	Medium	C-N stretch
~700-750	Strong	C-S stretch
~690	Strong	Aromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data for 8-

(Benzylsulfanyl)quinoline

m/z	Relative Intensity	Assignment
263	High	[M] ⁺ (Molecular Ion)
172	Medium	[M - C7H7] ⁺ (Loss of benzyl radical)
128	Medium	[Quinoline]+
91	Very High	[C ₇ H ₇]+ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 8-(Benzylsulfanyl)quinoline in 0.6 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.



- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Referencing: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for oils/liquids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
- Data Acquisition:



• Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

 Background: A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

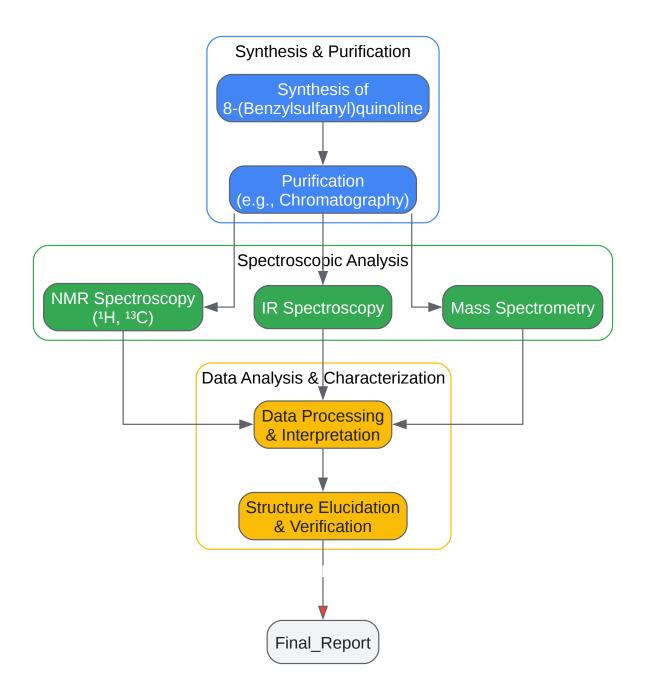
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Data Acquisition:
 - Instrument: A mass spectrometer capable of EI, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion system.
 - Mass Range: Scan from m/z 50 to 500.
 - Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **8-(Benzylsulfanyl)quinoline**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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